Glycyl-L-serine

Description

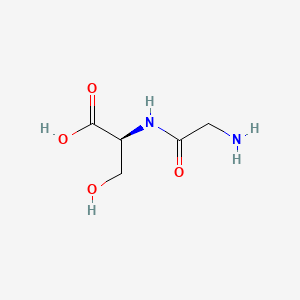

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2,6H2,(H,7,9)(H,10,11)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCRXDTUTZHDEU-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315712 | |

| Record name | L-Serine, N-glycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7361-43-5 | |

| Record name | L-Serine, N-glycyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7361-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Glycyl-L-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007361435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Serine, N-glycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-glycyl-L-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pivotal Role of the Glycyl-L-Serine Motif in Protein Architecture and Function: A Technical Guide

Introduction

Within the vast lexicon of protein structure, the simple dipeptide Glycyl-L-serine (Gly-Ser) emerges as a motif of profound significance. Its prevalence is not a matter of chance but a consequence of the unique and complementary physicochemical properties of its constituent amino acids. This guide provides an in-depth exploration of the Gly-Ser motif, moving from the fundamental characteristics of glycine and serine to the functional implications of their union in both natural and engineered proteins. For researchers, scientists, and drug development professionals, a comprehensive understanding of this seemingly simple dipeptide is crucial for the rational design of novel therapeutics, the engineering of complex fusion proteins, and the interpretation of intricate protein structures. We will dissect how the unparalleled flexibility of glycine and the hydrophilic, hydrogen-bonding capacity of serine synergize to create flexible linkers, facilitate sharp turns in the polypeptide backbone, and contribute to the dynamic environment of enzyme active sites. This document will serve as a technical resource, detailing the structural roles, functional applications, and key experimental methodologies used to investigate the Gly-Ser motif in modern protein science.

Foundational Physicochemical Properties

The function of the Gly-Ser motif is a direct consequence of the intrinsic properties of its constituent residues.

Glycine: The Minimalist Architect

Glycine is unique among the 20 common amino acids as it lacks a side chain, possessing only a single hydrogen atom as its 'R' group. This minimalism grants it a level of conformational freedom unavailable to any other residue.

-

Maximal Flexibility: With no bulky side chain, glycine can adopt a wide range of phi (φ) and psi (ψ) backbone dihedral angles. This is reflected in a Ramachandran plot, where glycine occupies a much larger area of allowed conformations. This flexibility is critical for its role in protein structure, allowing it to be incorporated into sterically constrained positions.

-

Structural Disruption and Formation: While often considered a "helix breaker" due to its high conformational entropy, which can destabilize rigid secondary structures like α-helices, this same flexibility makes it a crucial component of tight turns and loops.[1] In fibrous proteins like collagen, glycine is required at every third position to allow the formation of the tight triple helix, as no other residue can fit into the crowded interior of the structure.[2]

Serine: The Versatile Polar Partner

Serine provides a crucial counterpart to glycine's flexibility. Its defining feature is a hydroxymethyl side chain (-CH₂OH), which imparts several key characteristics.

-

Polarity and Hydrophilicity: The hydroxyl group makes serine highly polar and capable of forming hydrogen bonds with water, other side chains, or the polypeptide backbone.[3][] This property promotes solubility and often positions serine on the protein surface.

-

Hydrogen Bonding: The ability to act as both a hydrogen bond donor and acceptor allows serine to stabilize specific structures, particularly turns and loops, by forming intramolecular hydrogen bonds.

-

Post-Translational Modification: The hydroxyl group is a primary site for phosphorylation, a key mechanism for regulating protein activity and cellular signaling.[3]

The this compound Linkage: A Synergistic Union

When combined, glycine and serine create a dipeptide motif that is both flexible and hydrophilic. This combination prevents the formation of rigid secondary structures and reduces the likelihood of unwanted interactions with other protein domains, making it an ideal building block for unstructured, yet functional, regions within a protein.[5]

The Gly-Ser Motif as a Flexible Linker in Engineered Proteins

Perhaps the most widespread application of the Gly-Ser motif is in the construction of flexible linkers for fusion proteins. These linkers are critical for connecting distinct protein domains while ensuring they fold and function independently.

Core Functionality of Gly-Ser Linkers

In multidomain proteins, such as single-chain variable fragments (scFv) in antibodies or bifunctional enzymes, linkers serve to tether functional domains. The Gly-Ser combination is favored because it provides structural flexibility and good solubility.[6][7] This allows the connected domains to move relative to one another, which can be essential for biological activity, such as an antibody domain reaching its target antigen.[8] The flexible GS linker has been demonstrated to enhance the folding, stability, and production of several fusion proteins.[6][8]

Engineering and Tuning Linker Flexibility

The properties of a Gly-Ser linker can be precisely tuned by altering its length and composition. Generally composed of repeats like (Gly-Gly-Gly-Gly-Ser)n, these linkers are rich in small, polar amino acids that provide flexibility and discourage the formation of defined secondary structures.[5][8]

Experimental studies using Förster Resonance Energy Transfer (FRET) have quantitatively measured the stiffness of these linkers, often described by their persistence length—a measure of the length over which the linker's direction is randomized. These studies show a clear correlation between glycine content and flexibility: a higher glycine content results in a lower persistence length and thus a more flexible linker.[5][9]

Table 1: Impact of Glycine Content on Linker Flexibility

| Linker Sequence Repeat | Glycine Content (%) | Persistence Length (Å) | Interpretation |

|---|---|---|---|

| GSSGSS | 33.3% | 4.5 | Moderately Flexible |

| GSSSSSS | 16.7% | 4.8 | Stiffer |

| SSSSSSS | 0% | 6.2 | Most Stiff |

Data derived from FRET efficiency measurements of ECFP-linker-EYFP fusion proteins.[5][9]

This tunability allows researchers to rationally design linkers that maintain a specific distance or allow a certain degree of movement between domains, thereby optimizing the function of the engineered protein.[9][10][11]

Caption: Architecture of a fusion protein with a Gly-Ser linker.

Structural Roles of the Gly-Ser Motif in Nature

Beyond protein engineering, Gly-Ser motifs are integral components of natural protein structures, where they are frequently found in regions that require specific conformational properties.

Facilitating Turns and Loops

Proteins are not composed solely of rigid α-helices and β-sheets. These secondary structure elements are connected by turns and loops, which are critical for achieving the protein's compact, globular fold. Glycine is the most common residue in β-turns, the smallest type of secondary structure, which abruptly reverses the direction of the polypeptide chain.[12] Its conformational flexibility allows it to adopt the precise dihedral angles required for these tight turns, a feat that is sterically hindered for other amino acids.[12] Serine is also frequently found in turns, where its side chain can form hydrogen bonds that stabilize the turn's structure.[12]

Caption: Glycine's preferential role in a Type II β-turn.

Modulating Enzyme Active Sites

The active sites of enzymes are highly dynamic environments that often undergo conformational changes to bind substrates and catalyze reactions. Glycine residues provide localized flexibility within or near active sites, enabling these necessary movements.[13][14] The substitution of a glycine with a serine, or vice versa, within an active site can have profound functional consequences. For example, in branched-chain amino acid aminotransferases, a single Gly-to-Ser substitution on a loop near the active site is responsible for a dramatic shift in substrate specificity.[15] This highlights how the subtle difference between a hydrogen atom (Gly) and a hydroxymethyl group (Ser) can be leveraged to fine-tune enzymatic function. Similarly, replacing a key glycine in the ATP-binding site of cAMP-dependent protein kinase with serine significantly alters the enzyme's kinetic parameters.[16]

Methodologies for Characterizing Gly-Ser Motifs

A multi-faceted experimental approach is required to fully characterize the structural and dynamic properties of Gly-Ser motifs.

Caption: General workflow for X-ray crystallography analysis.

Protocol 1: X-ray Crystallography for High-Resolution Structure Determination

X-ray crystallography is the primary method for obtaining atomic-resolution three-dimensional structures of proteins.[17][18]

-

Objective: To visualize the precise conformation of a Gly-Ser motif within the context of the overall protein structure.

-

Methodology:

-

Protein Production and Purification: Express the target protein in a suitable system (e.g., E. coli) and purify to >95% homogeneity using chromatography techniques.

-

Crystallization: Screen a wide range of conditions (precipitants, pH, temperature) to find those under which the purified protein forms well-ordered crystals.[19] The vapor diffusion method is commonly employed.[19]

-

X-ray Diffraction Data Collection: Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source, and record the resulting diffraction pattern.[17]

-

Structure Solution and Refinement: Process the diffraction data to calculate an electron density map. Build an atomic model of the protein into this map and computationally refine it to best fit the experimental data.

-

-

Self-Validation: The quality of the final structure is validated using statistical measures like R-factor and R-free, which indicate the agreement between the model and the diffraction data. The model's geometry is also checked against known chemical principles.

-

Expected Outcome: A PDB file containing the atomic coordinates of the protein, revealing the specific dihedral angles of the Gly-Ser motif and its interactions with neighboring residues.

Protocol 2: NMR Spectroscopy for Solution-State Dynamics and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure and dynamics in a solution state, which more closely mimics the physiological environment.[20][21]

-

Objective: To characterize the conformational ensemble and flexibility of Gly-Ser motifs in solution.

-

Methodology:

-

Sample Preparation: Prepare a concentrated (~0.5-1 mM) solution of the protein, often isotopically labeled with ¹⁵N and/or ¹³C, in a suitable buffer.

-

Data Acquisition: Perform a series of multidimensional NMR experiments, including:

-

TOCSY (Total Correlation Spectroscopy): To identify networks of coupled protons within each amino acid residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

-

Resonance Assignment: Assign the observed NMR signals to specific atoms in the protein sequence. The unique chemical shifts of glycine's α-protons often aid in their identification.[22]

-

Structure Calculation: Use the NOE-derived distance restraints and dihedral angle restraints (from J-couplings) to calculate an ensemble of structures that are consistent with the NMR data.

-

-

Self-Validation: The quality of the NMR structure ensemble is assessed by the number of experimental restraints per residue and the low deviation from these restraints.

-

Expected Outcome: An ensemble of structures representing the conformational flexibility of the protein in solution. For a flexible Gly-Ser linker, this would be reflected by a wider distribution of conformations and fewer long-range NOEs.

Applications in Biotechnology and Drug Development

The unique properties of the Gly-Ser motif make it a valuable tool in the development of biologics and peptide-based therapeutics.

-

Advanced Fusion Protein Design: In the field of drug development, Gly-Ser linkers are essential components of many therapeutic fusion proteins, including immunotoxins and single-chain antibodies used in cancer therapy.[6][7] The rational design of these linkers, based on the principles of length and flexibility, is critical for optimizing drug efficacy and pharmacokinetic profiles.[6]

-

Peptide Therapeutics: Gly-Ser motifs can be incorporated into therapeutic peptides to control their conformation.[23] By introducing flexibility or facilitating specific turns, the peptide's binding affinity and specificity for its target can be enhanced. This is a key strategy in designing peptides that can effectively disrupt protein-protein interactions.[23]

Conclusion

The this compound dipeptide, though simple in composition, is a cornerstone of protein structure and engineering. Its functional diversity arises from a synergistic combination of glycine's unparalleled conformational flexibility and serine's hydrophilicity and hydrogen-bonding potential. This guide has illuminated the multifaceted roles of the Gly-Ser motif, from serving as a tunable, flexible linker in sophisticated fusion proteins to facilitating the essential turns and dynamic active sites of natural proteins. The detailed experimental protocols provide a framework for researchers to probe and characterize these functions with high fidelity. As the fields of protein design and drug development continue to advance, the ability to expertly leverage the fundamental properties of the Gly-Ser motif will remain an indispensable skill for creating next-generation biologics and peptide-based therapeutics.

References

-

Chen, X., Zaro, J. L., & Shen, W. C. (2013). Fusion Protein Linkers: Property, Design and Functionality. Advanced Drug Delivery Reviews. [Link]

-

Evers, T. H., van Dongen, E. M., Faesen, A. C., Meijer, E. W., & Merkx, M. (2017). Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins. Biochemistry. [Link]

-

kbDNA. (2020). Tech Note: The Latest on Linkers for Recombinant Fusion Proteins. kbDNA. [Link]

-

Bio-Synthesis Inc. (2022). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Bio-Synthesis. [Link]

-

Evers, T. H., van Dongen, E. M., Faesen, A. C., Meijer, E. W., & Merkx, M. (2017). Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins. ResearchGate. [Link]

-

Merkx, M., & Evers, T. H. (2020). Understanding and applications of Ser/Gly linkers in protein engineering. ResearchGate. [Link]

-

Evers, T. H., van Dongen, E. M., Faesen, A. C., Meijer, E. W., & Merkx, M. (2017). Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins. PubMed. [Link]

-

Evers, T. H., van Dongen, E. M., Faesen, A. C., Meijer, E. W., & Merkx, M. (2017). Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins. R Discovery. [Link]

-

Schätzle, S., et al. (2019). Substrate specificity of branched chain amino acid aminotransferases: The substitution of glycine to serine in the active site determines the substrate specificity for α-ketoglutarate. Frontiers in Microbiology. [Link]

-

Paul, S., & Raha, S. (2011). Conformational Study of a Series of Dipeptides with Glycine. International Journal of ChemTech Research. [Link]

-

Evers, T. H., et al. (2017). Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins. ACS Publications. [Link]

-

Yan, B. X., & Sun, Y. Q. (1997). Glycine Residues Provide Flexibility for Enzyme Active Sites. ResearchGate. [Link]

-

Platnitsky, G. (n.d.). Protein X-ray Crystallography & Protein Structure Determination. Ray-Crystal. [Link]

-

Prowse, C. N., & Lew, J. (2001). Role of the glycine triad in the ATP-binding site of cAMP-dependent protein kinase. Journal of Biological Chemistry. [Link]

-

Sanku, S., et al. (2016). Removal of the Side Chain at the Active-Site Serine by a Glycine Substitution Increases the Stability of a Wide Range of Serine β-Lactamases by Relieving Steric Strain. Biochemistry. [Link]

-

Yan, B. X., & Sun, Y. Q. (1997). Glycine residues provide flexibility for enzyme active sites. PubMed. [Link]

-

Sheinblatt, M. (1972). NMR studies of the peptide group in dipeptides containing C-terminal glycine residue. Journal of Magnetic Resonance. [Link]

-

Cabezas, C., Varela, M., & Alonso, J. L. (2017). The Structure of the Elusive Simplest Dipeptide Gly-Gly. Angewandte Chemie International Edition. [Link]

-

National Center for Biotechnology Information. (n.d.). Serine, glycyl-. PubChem Compound Database. [Link]

-

Unknown. (n.d.). Peptide NMR. University of Zurich. [Link]

-

Ghuysen, J. M., et al. (1986). Conformational Analysis of Peptide Substrates and Inhibitors of the Zn^"^G and Serine R61 D-Alanyl-D-alanine Peptidases. Biochemical Journal. [Link]

-

Kulkarni, S. S., & Talele, T. T. (2014). NMR in structural determination of proteins and peptides. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

-

Boyd, J., Dobson, C. M., & Redfield, C. (1985). Identification of glycine spin systems in 1H NMR spectra of proteins using multiple quantum coherences. FEBS Letters. [Link]

-

LibreTexts. (2022). X-ray Protein Crystallography. Physics LibreTexts. [Link]

-

Celie, P. H. N., et al. (2016). X-ray structure determination of the glycine cleavage system protein H of Mycobacterium tuberculosis using an inverse Compton synchrotron X-ray source. Acta Crystallographica Section F: Structural Biology Communications. [Link]

-

Tayyari, S. F., et al. (2023). An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. Chemistry Central Journal. [Link]

-

Craik, D. J. (1995). NMR Spectroscopy of Peptides and Proteins. Springer Nature Experiments. [Link]

-

van Wier, S. P., & Beekman, A. M. (2025). Peptide design to control protein–protein interactions. Chemical Society Reviews. [Link]

-

Ladurner, A. G., Itzhaki, L. S., & Fersht, A. R. (1997). Glutamine, alanine or glycine repeats inserted into the loop of a protein have minimal effects on stability and folding rates. Journal of Molecular Biology. [Link]

-

Wlodawer, A., Dauter, Z., & Minor, W. (2013). Protein Structure Validation and Analysis with X-Ray Crystallography. Current Protocols in Protein Science. [Link]

-

Unknown. (n.d.). The role of surface amino acid residues in protein folding and stability. University of Leicester. [Link]

-

Hamsici, S., et al. (2022). Peptide framework for screening the effects of amino acids on assembly. Communications Materials. [Link]

-

Wikipedia. (n.d.). Collagen. Wikipedia. [Link]

-

Danesh, M., et al. (2021). Inward-facing glycine residues create sharp turns in β-barrel membrane proteins. Computational and Structural Biotechnology Journal. [Link]

-

Pap, E., et al. (2018). Protein Stability and Unfolding Following Glycine Radical Formation. International Journal of Molecular Sciences. [Link]

-

Kryshtafovych, A., & Fidelis, K. (2009). Experimentally-Driven Protein Structure Modeling. Methods in Molecular Biology. [Link]

-

Porter, J. R., & Rose, G. D. (2020). Hybrid methods for combined experimental and computational determination of protein structure. The Journal of Chemical Physics. [Link]

-

LibreTexts. (2025). Secondary Structure and Loops. Biology LibreTexts. [Link]

-

Joachimiak, A. (2009). Protein Crystallization for X-ray Crystallography. ResearchGate. [Link]

-

Reddit user Decaying_Isotope. (2021). Glycine and proline in alpha helices and beta pleated sheets. Reddit. [Link]

-

Schwehm, J. M., et al. (2018). Increasing Protein Conformational Stability by Optimizing β-turn Sequence. Journal of the American Chemical Society. [Link]

-

Unknown. (2021). 3D-structure of synthetic peptides and molecular interactions in biomimetic media probed by NMR spectroscopy. University of Vienna. [Link]

-

Bio-concept. (2021). Beta turn || secondary structure of protein. YouTube. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. Collagen - Wikipedia [en.wikipedia.org]

- 3. Serine (Ser) Amino Acid Overview - Creative Peptides [creative-peptides.com]

- 5. Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]

- 8. Tech Note: The Latest on Linkers for Recombinant Fusion Proteins [kbdna.com]

- 9. Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Increasing Protein Conformational Stability by Optimizing β-turn Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Glycine residues provide flexibility for enzyme active sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Substrate specificity of branched chain amino acid aminotransferases: The substitution of glycine to serine in the active site determines the substrate specificity for α-ketoglutarate [frontiersin.org]

- 16. Role of the glycine triad in the ATP-binding site of cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]

- 18. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 21. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

- 22. Identification of glycine spin systems in 1H NMR spectra of proteins using multiple quantum coherences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Peptide design to control protein–protein interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00243A [pubs.rsc.org]

A-Technical-Guide-to-the-Enzymatic-Synthesis-of-Glycyl-L-serine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Glycyl-L-serine (Gly-Ser) is a fundamental building block in numerous biologically active peptides and therapeutic agents.[1][2][3] Traditional chemical synthesis routes for such dipeptides are often fraught with challenges, including the need for extensive protecting group strategies, harsh reaction conditions, and the potential for racemization, which can compromise the stereochemical purity of the final product.[4] This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound, a green and highly specific alternative that leverages the catalytic prowess of enzymes to forge peptide bonds under mild, aqueous conditions. We will explore the mechanistic principles, compare various enzymatic strategies, and provide a detailed, field-proven protocol for the synthesis, purification, and characterization of this compound. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to implement and optimize enzymatic peptide synthesis in their laboratories.

Introduction: The Case for Enzymatic Synthesis

This compound is a dipeptide composed of glycine and L-serine, linked by a peptide bond.[2][5] While it can be an intermediate in protein catabolism, its true value in the pharmaceutical and biotechnology sectors lies in its role as a constituent of larger, more complex molecules.[1] The imperative for stereochemically pure peptides in drug development cannot be overstated, as the biological activity of a peptide is intrinsically linked to its three-dimensional structure.

Enzymatic peptide synthesis offers several distinct advantages over conventional chemical methods:

-

Stereospecificity: Enzymes, by their very nature, are chiral catalysts and exhibit exquisite stereoselectivity, ensuring the formation of the desired L-L dipeptide without the risk of racemization.[4]

-

Mild Reaction Conditions: Enzymatic reactions are typically conducted in aqueous buffers at or near neutral pH and moderate temperatures, eliminating the need for harsh solvents and reagents.

-

Reduced Need for Protecting Groups: The high specificity of enzymes often obviates the need for complex side-chain protection strategies, streamlining the synthetic process.[6]

-

Environmental Sustainability: By reducing reliance on hazardous chemicals and minimizing waste, enzymatic synthesis aligns with the principles of green chemistry.[7]

This guide will focus on the practical application of these principles to the synthesis of this compound.

Mechanistic Underpinnings: Kinetic vs. Thermodynamic Control

The enzymatic formation of a peptide bond is a reversible reaction, fundamentally a competition between synthesis (aminolysis) and hydrolysis. The success of the synthesis hinges on shifting the equilibrium towards peptide formation. This can be achieved through two primary strategies: thermodynamic control and kinetic control.[8][9][10]

-

Thermodynamic Control: This approach seeks to manipulate the reaction equilibrium to favor synthesis. This is often achieved by minimizing the water content of the reaction medium, for instance, by using organic co-solvents or operating in biphasic systems.[8][11] While effective, this can sometimes lead to reduced enzyme activity.

-

Kinetic Control: This is the more commonly employed strategy for protease-catalyzed peptide synthesis. It relies on the use of an activated acyl donor (e.g., an amino acid ester) and a nucleophilic acceptor (the amino group of the second amino acid). The enzyme catalyzes the rapid formation of an acyl-enzyme intermediate.[8][11] This intermediate can then be attacked by the nucleophile (aminolysis) to form the peptide bond, or by water (hydrolysis) to regenerate the starting acid. By using a high concentration of the nucleophile and carefully controlling the pH, aminolysis can be made to significantly outcompete hydrolysis.[11]

The following diagram illustrates the principle of kinetically controlled peptide synthesis.

Caption: Kinetically controlled synthesis of this compound.

Selecting the Biocatalyst: A Comparative Overview

A variety of enzymes can be employed for peptide synthesis, with proteases being the most common. However, other enzymes like penicillin G acylase have also shown great promise.

| Enzyme Class | Example(s) | Acyl Donor Substrate | Key Characteristics & Causality |

| Serine Proteases | α-Chymotrypsin, Trypsin, Subtilisin | Amino acid esters (e.g., methyl, ethyl) | Form a covalent acyl-enzyme intermediate via an active site serine.[12][13] The choice of enzyme depends on its specificity for the C-terminal residue of the acyl donor. For Gly-Ser, the specificity is less critical for the glycine residue. |

| Cysteine Proteases | Papain, Bromelain | Amino acid esters or amides | Similar to serine proteases, they form a thioester acyl-enzyme intermediate. Often have broader substrate specificity. |

| Penicillin G Acylase (PGA) | From E. coli | N-phenylacetyl-glycine | PGA is highly specific for the N-terminal acyl group.[14][15] It forms an acyl-enzyme intermediate and can efficiently transfer the acyl donor to an amino acid nucleophile.[16] The phenylacetyl group can be subsequently removed. |

For the synthesis of this compound, a protease with broad specificity such as papain or a more specialized enzyme like penicillin G acylase can be excellent choices. Immobilization of the chosen enzyme onto a solid support is highly recommended as it simplifies catalyst removal, enhances stability, and allows for reuse, thereby improving process economics.[17][18][19]

Experimental Protocol: Penicillin G Acylase-Catalyzed Synthesis of this compound

This protocol details a robust method for the synthesis of this compound using immobilized Penicillin G Acylase (PGA) under kinetically controlled conditions. The rationale for using PGA lies in its excellent stability and high catalytic efficiency in acyl transfer reactions.[7][16][20]

Materials and Reagents

-

Immobilized Penicillin G Acylase (e.g., on agarose or acrylic resin)

-

N-Phenylacetyl-glycine (PAG) (Acyl Donor)

-

L-Serine (Nucleophile)

-

Potassium phosphate buffer (0.1 M, pH 7.5)

-

Sodium hydroxide (1 M) for pH adjustment

-

Hydrochloric acid (1 M) for pH adjustment

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA) (HPLC grade)

-

Deionized water

Experimental Workflow

The overall workflow for the synthesis and purification is depicted below.

Caption: Workflow for enzymatic synthesis of Gly-L-Ser.

Step-by-Step Methodology

-

Substrate Preparation:

-

Prepare a 0.1 M solution of N-Phenylacetyl-glycine (PAG) in 0.1 M potassium phosphate buffer. Adjust the pH to 7.5 with 1 M NaOH. Rationale: The pH of 7.5 is a good compromise for maintaining the activity of many commercial PGAs and ensuring the nucleophile (L-serine) is predominantly in its unprotonated, reactive form.

-

Prepare a 0.3 M solution of L-Serine in the same buffer. The higher concentration of the nucleophile helps to drive the kinetic control towards aminolysis over hydrolysis.

-

-

Enzymatic Reaction:

-

In a temperature-controlled reaction vessel (e.g., a jacketed beaker) set to 30°C, combine the PAG and L-Serine solutions.

-

Initiate the reaction by adding the immobilized PGA (e.g., 10% w/v).

-

Maintain the pH of the reaction at 7.5 using a pH-stat or by periodic manual addition of 1 M NaOH. Rationale: The deacylation of the acyl-enzyme intermediate by the nucleophile releases a proton, which will lower the pH if not controlled. Maintaining a constant pH is crucial for consistent enzyme activity.

-

-

Reaction Monitoring:

-

At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture.

-

Quench the enzymatic reaction in the aliquot immediately by adding an equal volume of 1% TFA in acetonitrile.

-

Analyze the sample by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to monitor the consumption of PAG and the formation of the N-phenylacetyl-Glycyl-L-serine intermediate.

-

-

Enzyme Removal and Deprotection (Conceptual):

-

Once the reaction has reached the desired conversion, stop the agitation and separate the immobilized enzyme from the reaction mixture by simple filtration or centrifugation. The enzyme can be washed with buffer and stored for reuse.

-

The resulting solution contains the N-phenylacetyl-Glycyl-L-serine. The phenylacetyl protecting group would then need to be removed. Note: For the purpose of this guide, we focus on the formation of the peptide bond. A subsequent enzymatic or chemical deprotection step would be required in a full synthesis.

-

Purification and Characterization

Purification of the target dipeptide from the reaction mixture, which contains unreacted substrates and potential hydrolysis byproducts, is a critical step.[21]

Purification Strategy

-

Ion-Exchange Chromatography (IEX): Given the zwitterionic nature of dipeptides, IEX can be a powerful tool for purification. At a specific pH, the net charge of this compound will differ from that of the starting amino acids, allowing for separation.

-

Reverse-Phase HPLC (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity.[21] It is particularly useful for separating the dipeptide from its N-terminally protected precursor and other impurities. A preparative RP-HPLC column can be used for purification, followed by lyophilization of the collected fractions.

Characterization

The identity and purity of the synthesized this compound must be unequivocally confirmed.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for confirming the molecular weight of the synthesized peptide. The expected monoisotopic mass for this compound (C₅H₁₀N₂O₄) is approximately 162.06 g/mol .[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information, confirming the connectivity of the atoms and the formation of the peptide bond.

Conclusion and Future Outlook

Enzymatic synthesis represents a powerful, specific, and sustainable approach to the production of dipeptides like this compound. By understanding the principles of kinetic control and selecting the appropriate biocatalyst, researchers can achieve high yields of stereochemically pure products under mild conditions. The protocol provided herein for a PGA-catalyzed synthesis serves as a robust starting point for laboratory-scale production.

Future developments in this field will likely focus on the discovery and engineering of novel enzymes with enhanced stability and tailored substrate specificities, as well as the integration of enzymatic synthesis into continuous flow processes for more efficient and scalable production.[22] The combination of biocatalysis with other innovative technologies, such as novel purification methods, will continue to drive the adoption of enzymatic peptide synthesis in the pharmaceutical and biotechnology industries.[6][23]

References

-

ResearchGate. Thermodynamic and kinetic control of peptide bond synthesis with... [Online] Available at: [Link]

-

PubMed. Purification and characterization of a new enzyme dipeptidase from human lens. [Online] Available at: [Link]

-

ACS Publications. Gas-phase basicities of serine and dipeptides of serine and glycine | Journal of the American Society for Mass Spectrometry. [Online] Available at: [Link]

-

ResearchGate. Enzymatic synthesis of peptides on a solid support. [Online] Available at: [Link]

-

SciSpace. Peptide synthesis by means of immobilized enzymes (1981) | Andreas Könnecke. [Online] Available at: [Link]

-

Human Metabolome Database. Showing metabocard for Glycyl-Serine (HMDB0028850). [Online] Available at: [Link]

-

PubChem - NIH. Serine, glycyl- | C5H10N2O4 | CID 73086. [Online] Available at: [Link]

-

FooDB. Showing Compound Glycyl-Serine (FDB098202). [Online] Available at: [Link]

-

PMC - NIH. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. [Online] Available at: [Link]

-

MDPI. Engineering and Exploiting Immobilized Peptide Organocatalysts for Modern Synthesis. [Online] Available at: [Link]

-

St. Olaf College. Penicillin G Acylase. [Online] Available at: [Link]

-

CAIRN.info. Progress in the Study on Peptide Synthesis Catalyzed by Immobilized Enzyme. [Online] Available at: [Link]

- Google Patents. EP0278787A1 - A process for enzymatic production of dipeptides.

-

Wikipedia. Thermodynamic and kinetic reaction control. [Online] Available at: [Link]

-

PubMed. A two-step enzymatic synthesis of dipeptides. [Online] Available at: [Link]

-

PubMed. Enzymatic Production of L-serine. [Online] Available at: [Link]

-

PubMed. [Penicillin G acylase--synthesis, regulation, production]. [Online] Available at: [Link]

-

PubMed. Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics. [Online] Available at: [Link]

-

ResearchGate. (PDF) Peptide synthesis: Chemical or enzymatic. [Online] Available at: [Link]

-

PMC - NIH. Production of a fully functional, permuted single-chain penicillin G acylase. [Online] Available at: [Link]

-

PubMed. L-serine synthesis in the central nervous system: a review on serine deficiency disorders. [Online] Available at: [Link]

-

ResearchGate. L-serine synthesis via the phosphorylated pathway in humans. [Online] Available at: [Link]

-

MDPI. Reversed Proteolysis—Proteases as Peptide Ligases. [Online] Available at: [Link]

-

PubMed - NIH. Proteinase-catalyzed synthesis of peptide bonds. [Online] Available at: [Link]

-

YouTube. Peptide Easy Clean (PEC): A new turn in peptide purification. [Online] Available at: [Link]

-

PubMed. New developments in enzymatic peptide synthesis. [Online] Available at: [Link]

-

Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. [Online] Available at: [Link]

-

PMC - PubMed Central. L-serine synthesis via the phosphorylated pathway in humans. [Online] Available at: [Link]

-

PubChem - NIH. glycine/serine biosynthesis | Pathway. [Online] Available at: [Link]

-

Frontiers. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. [Online] Available at: [Link]

-

NIH. Removal of the Side Chain at the Active-Site Serine by a Glycine Substitution Increases the Stability of a Wide Range of Serine β-Lactamases by Relieving Steric Strain. [Online] Available at: [Link]

-

ResearchGate. (PDF) Design, synthesis and catalytic activity of a serine protease synthetic model. [Online] Available at: [Link]

Sources

- 1. Human Metabolome Database: Showing metabocard for Glycyl-Serine (HMDB0028850) [hmdb.ca]

- 2. Serine, glycyl- | C5H10N2O4 | CID 73086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound Glycyl-Serine (FDB098202) - FooDB [foodb.ca]

- 4. EP0278787A1 - A process for enzymatic production of dipeptides - Google Patents [patents.google.com]

- 5. This compound | 7361-43-5 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Penicillin G acylase, 10mg/ml aqueous solution | 9014-06-6 | FP161392 [biosynth.com]

- 8. researchgate.net [researchgate.net]

- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 10. jackwestin.com [jackwestin.com]

- 11. mdpi.com [mdpi.com]

- 12. Removal of the Side Chain at the Active-Site Serine by a Glycine Substitution Increases the Stability of a Wide Range of Serine β-Lactamases by Relieving Steric Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. UVACollab has been retired [collab.its.virginia.edu]

- 15. [Penicillin G acylase--synthesis, regulation, production] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Peptide synthesis by means of immobilized enzymes (1981) | Andreas Könnecke | 24 Citations [scispace.com]

- 18. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Production of a fully functional, permuted single-chain penicillin G acylase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Peptide Purification [dupont.com]

- 22. New developments in enzymatic peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

An In-Depth Technical Guide to the Intestinal Absorption Mechanism of Glycyl-L-serine

Preamble: The Rationale of Dipeptide Absorption

For researchers, scientists, and drug development professionals, understanding the intestinal absorption of small molecules is paramount. While the transport of free amino acids is a well-established paradigm, the absorption of di- and tripeptides represents a quantitatively significant pathway for nitrogen assimilation and a critical route for the oral delivery of peptidomimetic drugs.[1][2] This guide provides a comprehensive technical overview of the intestinal absorption mechanism of the dipeptide Glycyl-L-serine, leveraging foundational knowledge of the canonical peptide transporter PEPT1 and established experimental models. While the hydrolysis-resistant dipeptide Glycyl-sarcosine (Gly-Sar) is more extensively studied, the principles governing its transport provide a robust framework for understanding the absorption of structurally similar peptides like this compound.[3][4]

The Central Player: The PEPT1 Transporter

The intestinal absorption of this compound is predominantly mediated by the Solute Carrier Family 15 Member 1 (SLC15A1), more commonly known as the peptide transporter 1 (PEPT1).[1] This transporter is strategically located on the apical membrane of enterocytes in the small intestine.[1]

Mechanism of Action: A Proton-Coupled Symporter

PEPT1 is a high-capacity, low-affinity transporter, a characteristic that makes it well-suited for the absorption of the large influx of di- and tripeptides resulting from protein digestion.[1][3] Its function is not dependent on sodium gradients but is instead driven by an inwardly directed proton gradient.[2][5] This makes PEPT1 a proton-coupled oligopeptide transporter. The transport process is also electrogenic, meaning it results in the net movement of positive charge into the cell.[2]

The prevailing model for PEPT1-mediated transport involves the binding of a proton to the transporter, which increases its affinity for di- and tripeptides. Upon substrate binding, the transporter undergoes a conformational change, translocating both the proton and the peptide into the enterocyte. The proton is then extruded back into the intestinal lumen, primarily by the action of the Na+/H+ exchanger (NHE3), to maintain the necessary proton gradient.[5]

Key Characteristics of this compound Transport

While specific kinetic data for this compound is not as abundant as for Gly-Sar, we can infer its transport characteristics based on the known substrate preferences of PEPT1.

-

Substrate Specificity: PEPT1 transports a vast array of di- and tripeptides.[3] The transporter exhibits stereoselectivity for L-amino acids.[1]

-

pH Dependence: The activity of PEPT1 is highly dependent on the pH of the intestinal lumen. Optimal transport occurs in the slightly acidic microclimate of the intestinal brush border (around pH 6.0-6.5), which facilitates the proton coupling necessary for transport.[2]

-

Inhibition: The transport of this compound via PEPT1 can be competitively inhibited by other di- and tripeptides, as well as by peptidomimetic drugs such as β-lactam antibiotics and ACE inhibitors.[2] This is a critical consideration in drug development and for understanding potential nutrient-drug interactions.

A Note on Intestinal Hydrolysis

A key difference between this compound and the frequently studied Glycyl-sarcosine is its susceptibility to hydrolysis by peptidases in the intestinal lumen and at the brush border. While Gly-Sar is resistant to cleavage, this compound can be broken down into its constituent amino acids, glycine and serine. This means that the overall absorption of this compound is a composite of intact dipeptide transport via PEPT1 and the transport of free glycine and serine by their respective amino acid transporters. The relative contribution of each pathway will depend on the rate of hydrolysis versus the rate of transport.

Experimental Models for Studying this compound Absorption

To elucidate the mechanisms of intestinal absorption, two primary experimental models are widely employed: the in vitro Caco-2 cell line and the in situ single-pass intestinal perfusion in rodents.

The In Vitro Model: Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from a human colon adenocarcinoma, is a cornerstone of in vitro permeability studies. When cultured on semi-permeable supports, these cells differentiate into a polarized monolayer with tight junctions and a brush border, morphologically and functionally resembling the enterocytes of the small intestine.[6][7] Caco-2 cells endogenously express PEPT1, making them an excellent model for studying its mediated transport.[5]

The Caco-2 model allows for a highly controlled investigation of transport mechanisms in a human-derived system. By manipulating the composition of the apical and basolateral media, researchers can dissect the contributions of active transport, passive diffusion, and efflux mechanisms. The ability to measure transport in both the apical-to-basolateral (absorptive) and basolateral-to-apical (secretory) directions is crucial for identifying active efflux processes.[6]

The integrity of the Caco-2 monolayer is a critical parameter for the validity of the assay. This is continuously monitored by measuring the Transepithelial Electrical Resistance (TEER), which reflects the tightness of the junctions between cells. A high TEER value is indicative of a well-formed, intact monolayer. Additionally, the permeability of a paracellular marker, such as mannitol or Lucifer yellow, is often assessed to confirm that transport is occurring primarily through the cells (transcellular) rather than between them (paracellular).[6][8]

-

Cell Culture and Differentiation:

-

Seed Caco-2 cells on semi-permeable Transwell® inserts at an appropriate density.

-

Culture the cells for 21 days to allow for full differentiation into a polarized monolayer. Change the culture medium every 2-3 days.

-

Monitor the integrity of the monolayer by measuring the TEER. Experiments should only proceed once TEER values have stabilized at a high level (typically >250 Ω·cm²).

-

-

Transport Experiment:

-

Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at pH 7.4 on the basolateral side and pH 6.0 on the apical side to mimic physiological conditions and establish a proton gradient.

-

Prepare the dosing solution of this compound in the apical transport buffer at various concentrations.

-

To initiate the transport experiment, replace the buffer in the apical chamber with the dosing solution and the buffer in the basolateral chamber with fresh transport buffer.

-

Incubate the plates at 37°C with gentle shaking.

-

At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (receiver) chamber and replace the volume with fresh transport buffer.

-

At the end of the experiment, collect samples from both the apical and basolateral chambers.

-

-

Sample Analysis and Data Calculation:

-

Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the steady-state flux of the compound across the monolayer (μmol/s).

-

A is the surface area of the filter membrane (cm²).

-

C0 is the initial concentration of the compound in the apical chamber (μmol/cm³).

-

-

-

Kinetic Analysis:

-

To determine the Michaelis-Menten constants (Km and Vmax), perform the transport experiment with a range of this compound concentrations and fit the initial transport rates to the Michaelis-Menten equation.

-

Caption: Workflow for the Caco-2 permeability assay.

The In Situ Model: Single-Pass Intestinal Perfusion in Rats

The in situ single-pass intestinal perfusion (SPIP) model in rats offers a more physiologically relevant system for studying intestinal absorption.[9][10] This technique maintains the intact blood supply, innervation, and mucosal architecture of the intestine, providing a bridge between in vitro assays and in vivo studies.[9]

The SPIP model is invaluable for understanding how factors such as intestinal blood flow, mucus layer, and the unstirred water layer influence the absorption of a compound. It allows for the investigation of absorption in specific segments of the intestine (e.g., jejunum, ileum) and can be used to assess the impact of metabolism and efflux transporters in a more complex biological environment.[9]

The integrity of the intestinal segment during the perfusion is crucial. This is often monitored by including a non-absorbable marker, such as phenol red, in the perfusion solution.[11] Any significant changes in the concentration of the marker can indicate water flux or damage to the intestinal wall. The stability of the test compound in the intestinal perfusate is also a critical control to ensure that disappearance from the lumen is due to absorption and not degradation.[12]

-

Animal Preparation:

-

Fast male Wistar or Sprague-Dawley rats overnight with free access to water.

-

Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

-

Perform a midline abdominal incision to expose the small intestine.

-

Select the desired intestinal segment (e.g., a 10 cm segment of the jejunum) and carefully cannulate both ends with flexible tubing.

-

-

Perfusion:

-

Gently rinse the intestinal segment with warm saline to remove any residual contents.

-

Perfuse the segment with a pre-warmed (37°C) perfusion buffer (e.g., Krebs-Ringer buffer) containing this compound at a known concentration and a non-absorbable marker.

-

Maintain a constant flow rate (e.g., 0.2 mL/min) using a peristaltic pump.

-

Allow the system to equilibrate for a period (e.g., 30 minutes) to achieve steady-state conditions.

-

-

Sample Collection:

-

Collect the perfusate from the outlet cannula at regular intervals (e.g., every 10 minutes) for a defined period (e.g., 90 minutes).

-

At the end of the experiment, measure the length and radius of the perfused intestinal segment.

-

-

Sample Analysis and Data Calculation:

-

Analyze the concentrations of this compound and the non-absorbable marker in the collected perfusate samples using a validated analytical method.

-

Correct for any water flux using the changes in the concentration of the non-absorbable marker.

-

Calculate the effective permeability coefficient (Peff) using the following equation: Peff (cm/s) = -Q * ln(Cout' / Cin) / (2 * π * r * L) Where:

-

Q is the perfusion flow rate (mL/s).

-

Cout' is the corrected outlet concentration of the compound.

-

Cin is the inlet concentration of the compound.

-

r is the radius of the intestinal segment (cm).

-

L is the length of the intestinal segment (cm).

-

-

Caption: Schematic of the in situ single-pass intestinal perfusion setup.

Beyond Apical Transport: The Complete Absorption Pathway

The journey of this compound does not end with its uptake into the enterocyte. Once inside the cell, it faces two potential fates:

-

Intracellular Hydrolysis: The dipeptide can be rapidly hydrolyzed by cytosolic peptidases into its constituent amino acids, glycine and serine. These amino acids then join the intracellular amino acid pool and are subsequently transported across the basolateral membrane into the bloodstream via various amino acid transporters.[13]

-

Basolateral Efflux: A portion of the intact this compound may be transported across the basolateral membrane into the portal circulation. While the specific transporters involved in the basolateral efflux of dipeptides are less well-characterized than PEPT1, evidence suggests the existence of such systems.[14][15][16][17] These basolateral transporters appear to be functionally distinct from PEPT1, exhibiting different pH sensitivities and affinities for substrates.[14][15]

The Role of Passive Diffusion

While carrier-mediated transport via PEPT1 is the primary mechanism for this compound absorption, a minor contribution from passive diffusion cannot be entirely ruled out.[18] Passive diffusion is a non-saturable process that is dependent on the physicochemical properties of the molecule, such as its lipophilicity and size. For a small, hydrophilic dipeptide like this compound, the contribution of passive transcellular diffusion is likely to be minimal compared to the high-capacity active transport mediated by PEPT1.

Caption: The complete intestinal absorption pathway of this compound.

Quantitative Data and Comparative Analysis

While specific kinetic parameters for this compound are scarce in the literature, the data for the closely related and extensively studied dipeptide, Glycyl-sarcosine (Gly-Sar), provides a valuable benchmark.

| Parameter | Substrate | Model System | Value | Reference(s) |

| Km (Michaelis Constant) | Glycyl-sarcosine | Caco-2 cells | 0.35 - 3.8 mM | [4] |

| Glycyl-sarcosine | Rat PEPT1 (in yeast) | 0.16 mM | [19] | |

| Glycyl-sarcosine | Mouse PEPT1 (in yeast) | 0.30 mM | [19] | |

| Glycyl-sarcosine | Human PEPT1 (in yeast) | 0.86 mM | [19] | |

| Vmax (Maximum Velocity) | Glycyl-sarcosine | Caco-2 cells | 8.4 - 21.0 nmol/mg protein/10 min | [4] |

| Papp (Apparent Permeability) | Glycyl-sarcosine | Caco-2 cells | 38.6 x 10⁻⁶ cm/s | [13] |

Field-Proven Insights: The variability in the reported Km values for Gly-Sar highlights the importance of the experimental system and conditions (e.g., pH, membrane potential). The lower Km values observed in the yeast expression system compared to Caco-2 cells may reflect differences in the lipid environment of the membrane or the absence of other interacting proteins. When designing experiments for this compound, it is crucial to establish a baseline with a well-characterized substrate like Gly-Sar to ensure the validity and comparability of the results.

Conclusion and Future Directions

The intestinal absorption of this compound is a multifaceted process dominated by the high-capacity, proton-coupled transporter PEPT1. The subsequent intracellular fate of the dipeptide, either hydrolysis to its constituent amino acids or basolateral efflux, further contributes to its overall bioavailability. The experimental models of Caco-2 cell permeability and in situ intestinal perfusion provide robust platforms for dissecting the molecular mechanisms of its transport.

Future research should focus on obtaining specific kinetic data for this compound to allow for direct comparison with other dipeptides and to better understand the influence of the serine side chain on PEPT1 affinity and transport rates. Furthermore, elucidating the identity and characteristics of the basolateral peptide transporters remains a key area for investigation in the field of intestinal peptide transport. A deeper understanding of these processes will not only enhance our knowledge of nutrient absorption but also provide a rational basis for the design of orally available peptidomimetic drugs.

References

-

Terada, T., et al. (2000). Functional characteristics of basolateral peptide transporter in the human intestinal cell line Caco-2. American Journal of Physiology-Gastrointestinal and Liver Physiology, 279(4), G743-G749. [Link]

-

Terada, T., et al. (2004). Efflux properties of basolateral peptide transporter in human intestinal cell line Caco-2. Journal of Pharmacy and Pharmacology, 56(9), 1157-1162. [Link]

-

Anderson, C. M., & Thwaites, D. T. (2010). The apical (hPepT1) and basolateral peptide transport systems of Caco-2 cells are regulated by AMP-activated protein kinase. The Journal of Physiology, 588(12), 2133-2146. [Link]

-

Terada, T., et al. (2005). Recognition and Transport Characteristics of Nonpeptidic Compounds by Basolateral Peptide Transporter in Caco-2 Cells. Journal of Pharmacology and Experimental Therapeutics, 312(2), 643-649. [Link]

-

Terada, T., et al. (2000). Functional characteristics of basolateral peptide transporter in the human intestinal cell line Caco-2. PubMed. [Link]

-

Kamei, N., et al. (2016). Structural Design of Oligopeptides for Intestinal Transport Model. Molecular Pharmaceutics, 13(4), 1239-1246. [Link]

-

Bretschneider, B., et al. (2016). Effect of N-glycosylation on the transport activity of the peptide transporter PEPT1. American Journal of Physiology-Gastrointestinal and Liver Physiology, 310(1), G1-G12. [Link]

-

Li, J., & Hu, M. (2012). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Methods in Molecular Biology, 837, 235-246. [Link]

-

Weitz, D., et al. (2021). Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1. Molecules, 26(13), 4065. [Link]

-

Terada, T., et al. (2000). Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2. Journal of Pharmacy and Pharmacology, 52(12), 1477-1483. [Link]

-

Creative Bioarray. (n.d.). Caco 2 cell permeability assay. SlideShare. [Link]

-

SOLVO Biotechnology. (n.d.). PEPT1. Transporters. [Link]

-

European Commission. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

-

Weitz, D., et al. (2022). Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides. International Journal of Molecular Sciences, 23(15), 8567. [Link]

-

Biegel, A., et al. (2011). Affinity prediction for substrates of the peptide transporter PepT1. Chemical Communications, 47(4), 1246-1248. [Link]

-

Lennernäs, H., et al. (1996). Evaluation of a single-pass intestinal-perfusion method in rat for the prediction of absorption in man. International Journal of Pharmaceutics, 145(1-2), 149-156. [Link]

-

Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

-

Huang, Y., et al. (2015). In Situ Single-Pass Intestinal Perfusion in Rats for Intestinal Permeability Investigation of Drugs. Indian Journal of Pharmaceutical Sciences, 77(6), 720-726. [Link]

-

Clapper, M. L., et al. (2011). Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods. Journal of Surgical Research, 171(2), 521-527. [Link]

-

Bapst, M., et al. (2023). Unraveling the kinetics and pharmacology of human PepT1 using solid supported membrane-based electrophysiology. Refubium. [Link]

-

López-Yerena, A., et al. (2021). Oleacein Intestinal Permeation and Metabolism in Rats Using an In Situ Perfusion Technique. Pharmaceutics, 13(11), 1857. [Link]

-

Ponz, F., Ilundain, A., & Lluch, M. (1979). Method for Successive Absorptions with Intestinal Perfusion in vivo. Revista Española de Fisiología, 35(1), 97-104. [Link]

-

Boggavarapu, R., et al. (2015). SSM electrophysiology trace following uptake of Gly-Gly dipeptides by adsorbed hPEPT1. ResearchGate. [Link]

-

Jamali, F., & Ginski, M. (2007). Predicting Human Intestinal Permeability using Single-pass Intestinal Perfusion in rat. University of Alberta Education and Research Archive. [Link]

-

Boldyrev, A. A., et al. (2020). Transport of Biologically Active Ultrashort Peptides Using POT and LAT Carriers. Biomolecules, 10(11), 1541. [Link]

-

Hu, Y., & Smith, D. E. (2004). Peptide Transporter 1 is Responsible for Intestinal Uptake of the Dipeptide Glycylsarcosine: Studies in Everted Jejunal Rings from Wild-type and Pept1 Null Mice. Journal of Pharmacology and Experimental Therapeutics, 310(2), 643-649. [Link]

-

Gentry, B. G., et al. (2012). Species-Dependent Uptake of Glycylsarcosine but Not Oseltamivir in Pichia pastoris Expressing the Rat, Mouse, and Human Intestinal Peptide Transporter PEPT1. Drug Metabolism and Disposition, 40(1), 107-113. [Link]

-

Morita, K., et al. (2017). Electrophysiological evidence of increased glycine receptor-mediated phasic and tonic inhibition by blockade of glycine transporters in spinal superficial dorsal horn neurons of adult mice. Journal of Pharmacological Sciences, 133(3), 162-167. [Link]

-

Heading, R. C., et al. (1977). Intestinal Absorption of Glycine and Glycyl-L-Proline in the Rat. Clinical Science and Molecular Medicine, 52(6), 585-591. [Link]

-

Heading, R. C., et al. (1977). Intestinal absorption of glycine and glycyl-L-proline in the rat. PubMed. [Link]

-

Zamolodchikova, T. S. (2012). Serine proteases of small intestine mucosa--localization, functional properties, and physiological role. Biochemistry. Biokhimiia, 77(8), 820-829. [Link]

-

van der Wulp, K., et al. (2020). A comprehensive overview of substrate specificity of glycoside hydrolases and transporters in the small intestine: “A gut feeling”. Critical Reviews in Food Science and Nutrition, 60(11), 1883-1906. [Link]

-

Shigemura, Y., et al. (2012). Absorption of Hydroxyproline-Containing Peptides in Vascularly Perfused Rat Small Intestine in Situ. Bioscience, Biotechnology, and Biochemistry, 76(6), 1162-1166. [Link]

Sources

- 1. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 2. Peptide Transporter 1 is Responsible for Intestinal Uptake of the Dipeptide Glycylsarcosine: Studies in Everted Jejunal Rings from Wild-type and Pept1 Null Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The apical (hPepT1) and basolateral peptide transport systems of Caco-2 cells are regulated by AMP-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 9. Evaluation of a single-pass intestinal-perfusion method in rat for the prediction of absorption in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpsonline.com [ijpsonline.com]

- 11. Oleacein Intestinal Permeation and Metabolism in Rats Using an In Situ Perfusion Technique | MDPI [mdpi.com]

- 12. sites.ualberta.ca [sites.ualberta.ca]

- 13. Structural Design of Oligopeptides for Intestinal Transport Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Efflux properties of basolateral peptide transporter in human intestinal cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recognition and transport characteristics of nonpeptidic compounds by basolateral peptide transporter in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Functional characteristics of basolateral peptide transporter in the human intestinal cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 19. Species-Dependent Uptake of Glycylsarcosine but Not Oseltamivir in Pichia pastoris Expressing the Rat, Mouse, and Human Intestinal Peptide Transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Glycyl-L-Serine Metabolism in Mammalian Cells

Audience: Researchers, scientists, and drug development professionals.

Foreword: Deconstructing the Dipeptide—A Gateway to Central Metabolism

In the intricate landscape of mammalian cell metabolism, the dipeptide glycyl-L-serine represents more than a simple combination of two non-essential amino acids. Its study offers a unique vantage point from which to explore fundamental processes of nutrient acquisition, intracellular processing, and the subsequent channeling of metabolic building blocks into vital biosynthetic pathways. While not as central as glucose or glutamine, the journey of this compound from the extracellular space to its ultimate metabolic fate provides a compelling narrative of cellular efficiency and adaptability.

This technical guide eschews a conventional, rigid structure. Instead, it is designed to follow the logical and experimental flow of investigating the metabolism of this dipeptide. We begin with the initial cellular encounter—transport across the plasma membrane—and proceed to its cleavage and the divergent metabolic pathways of its constituent amino acids, glycine and L-serine. Throughout this exploration, we will delve into the "why" behind experimental choices, grounding our discussion in established biochemical principles and providing detailed, field-proven methodologies for the discerning researcher. Our aim is to not only inform but to empower our readers to confidently design and execute their own investigations into this and similar metabolic questions.

Part 1: The Cellular Gateway: Transport and Hydrolysis of this compound

The metabolism of extracellularly available this compound in mammalian cells is initiated by a two-step process: transport across the cell membrane followed by hydrolysis of the peptide bond.

Cellular Uptake via Proton-Coupled Oligopeptide Transporters (POTs)

The primary conduits for di- and tripeptide uptake in mammalian cells are the proton-coupled oligopeptide transporters of the Solute Carrier 15 (SLC15) family, principally PepT1 (SLC15A1) and PepT2 (SLC15A2).[1][2] These transporters harness the inwardly directed proton gradient to drive the uptake of a vast array of small peptides, making them crucial for nutrient absorption and drug delivery.[3]

-

PepT1 , characterized as a high-capacity, low-affinity transporter, is predominantly expressed in the apical membrane of intestinal epithelial cells, playing a pivotal role in the absorption of dietary peptides.[3]

-

PepT2 , in contrast, is a low-capacity, high-affinity transporter with a broader tissue distribution, notably in the kidney for reabsorption of peptides from the glomerular filtrate, and also in the brain, lung, and other tissues.[1][4]

Given their promiscuous nature, it is highly probable that this compound is a substrate for both PepT1 and PepT2. The specific transporter responsible for its uptake in a given cell type would depend on the expression profile of these transporters.

A robust understanding of this compound transport kinetics is foundational. The following workflow outlines a common approach to characterizing the uptake of a dipeptide in a chosen mammalian cell line.

Caption: Experimental workflow for characterizing this compound transport.

| Transporter | Typical Substrate | Km (mM) | Vmax (nmol/mg protein/min) | Tissue Expression |

| PepT1 | Glycyl-sarcosine | 1.1 | 8.4-21.0 | Small intestine, kidney |

| PepT2 | Glycyl-sarcosine | 0.11 | - | Kidney, brain, lung |

Note: Kinetic parameters are highly dependent on the experimental system and substrate. The values for this compound would need to be empirically determined.[5]

Intracellular Hydrolysis by Cytosolic Peptidases

Once inside the cell, dipeptides are rapidly cleaved into their constituent amino acids by cytosolic peptidases. While a specific peptidase for this compound has not been extensively characterized, the cell possesses a variety of dipeptidases with broad substrate specificities that are capable of this hydrolysis. These enzymes are typically metalloproteases, often requiring zinc for activity.

This protocol provides a general framework for measuring the hydrolysis of this compound in a cytosolic extract.

1. Preparation of Cytosolic Extract: a. Harvest cultured mammalian cells and wash twice with ice-cold phosphate-buffered saline (PBS). b. Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors). c. Homogenize the cells using a Dounce homogenizer or sonication on ice. d. Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C to pellet membranes and organelles. e. Collect the supernatant, which represents the cytosolic fraction. Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Dipeptidase Assay: a. Prepare a reaction mixture containing an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5), a known concentration of this compound (e.g., 1-10 mM), and any required cofactors (e.g., ZnCl₂). b. Initiate the reaction by adding a specific amount of the cytosolic extract (e.g., 10-50 µg of protein). c. Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range. d. Stop the reaction by adding a quenching agent, such as trichloroacetic acid (TCA) to precipitate proteins, or by heat inactivation. e. Centrifuge to remove precipitated protein.

3. Quantification of Products: a. Analyze the supernatant for the products of the reaction, glycine and L-serine. b. A highly sensitive and specific method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This allows for the accurate quantification of both amino acids. c. Alternatively, derivatization of the amino acids followed by HPLC with fluorescence detection can be employed.

4. Data Analysis: a. Calculate the rate of product formation (glycine or L-serine) per unit time per milligram of cytosolic protein. b. This specific activity can be used to compare dipeptidase activity under different cellular conditions.

Part 2: The Metabolic Fates of Glycine and L-Serine

Following the hydrolysis of this compound, the liberated glycine and L-serine are integrated into the cell's central metabolic network. These two amino acids are interconvertible and serve as crucial precursors for a multitude of biosynthetic pathways.

The Serine and Glycine Biosynthetic Axis

While L-serine can be obtained from the hydrolysis of this compound, mammalian cells can also synthesize it de novo from the glycolytic intermediate 3-phosphoglycerate. This pathway is particularly important in proliferating cells to meet the high demand for serine.

L-serine, in turn, is the primary source of glycine in the cell. The reversible conversion of L-serine to glycine is catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), which exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. This reaction is a cornerstone of one-carbon metabolism.

Caption: The central role of L-serine and glycine metabolism.

Contributions to One-Carbon Metabolism and Biosynthesis

The conversion of serine to glycine by SHMT is coupled to the transfer of a one-carbon unit to tetrahydrofolate (THF), forming 5,10-methylene-THF. This one-carbon unit is essential for:

-

Nucleotide Synthesis: The synthesis of purines and the conversion of dUMP to dTMP (thymidylate synthesis) are dependent on one-carbon units derived from serine.

-

Methionine Cycle and Methylation: One-carbon units can be used to regenerate methionine from homocysteine, which is then converted to S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, proteins, and lipids.

-

Glutathione Synthesis: Glycine, derived from serine, is one of the three amino acids required for the synthesis of the major intracellular antioxidant, glutathione (GSH).[6]

Experimental Approach: Stable Isotope Tracing of this compound Metabolism

To quantitatively map the metabolic fate of this compound, stable isotope tracing is the method of choice. By using this compound labeled with stable isotopes (e.g., ¹³C or ¹⁵N), researchers can track the incorporation of these labels into downstream metabolites.

1. Cell Culture and Labeling: a. Culture mammalian cells in a standard medium to the desired confluency. b. Replace the standard medium with a medium containing isotopically labeled this compound (e.g., [U-¹³C₅]this compound). The concentration should be physiologically relevant and determined based on preliminary experiments. c. Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

2. Metabolite Extraction: a. Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold saline. b. Add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them from the culture dish. c. Vortex the cell suspension vigorously and incubate at -20°C to facilitate protein precipitation and metabolite extraction. d. Centrifuge to pellet the cell debris and collect the supernatant containing the polar metabolites.

3. LC-MS/MS Analysis: a. Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography. b. Use a chromatographic method that provides good separation of amino acids and related metabolites (e.g., HILIC or reversed-phase with ion pairing). c. Acquire data in full scan mode to identify all labeled species and in targeted SIM or MRM mode for accurate quantification of specific isotopologues.